2-nitropyridine-4-carboxylic Acid

Description

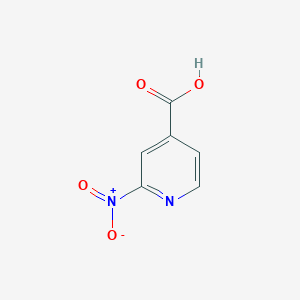

Structure

3D Structure

Properties

IUPAC Name |

2-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERXZLYZFAKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376498 | |

| Record name | 2-nitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33225-74-0 | |

| Record name | 2-Nitro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33225-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-nitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitropyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-nitropyridine-4-carboxylic acid, a key intermediate in medicinal chemistry and drug development. The document details a reliable synthetic protocol, outlines expected physicochemical properties, and presents a thorough analysis of its spectroscopic signature.

Introduction

This compound, also known as 2-nitroisonicotinic acid, is a valuable building block in the synthesis of a variety of pharmacologically active compounds. The presence of the nitro group at the 2-position and the carboxylic acid at the 4-position of the pyridine ring offers versatile handles for further chemical modifications, making it an attractive starting material for the development of novel therapeutics. This guide aims to provide researchers with the essential technical information required for the successful synthesis and confident characterization of this important molecule.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the oxidation of 2-nitro-4-methylpyridine. This reaction is typically achieved using a strong oxidizing agent, with potassium permanganate (KMnO₄) being a common and effective choice.

Synthesis Pathway

The synthesis proceeds via a one-step oxidation reaction as illustrated in the following workflow:

Caption: Synthetic route to this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established literature procedures.

Materials:

-

2-Nitro-4-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (concentrated)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (concentrated)

-

Distilled water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2-nitro-4-methylpyridine in water.

-

Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water to the suspension. The addition should be portion-wise to control the exothermic reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and washings.

-

Acidify the filtrate with concentrated sulfuric acid.

-

To remove any excess unreacted permanganate, add a saturated solution of sodium bisulfite until the solution becomes colorless.

-

Concentrate the solution under reduced pressure.

-

-

Isolation and Purification:

-

Cool the concentrated solution in an ice bath to precipitate the crude product.

-

Collect the crystals by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

-

Dry the purified crystals under vacuum.

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

| Property | Value |

| Molecular Formula | C₆H₄N₂O₄ |

| Molecular Weight | 168.11 g/mol |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | 172.5-173.5 °C |

| IUPAC Name | This compound |

| Synonyms | 2-nitroisonicotinic acid |

| CAS Number | 33225-74-0 |

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Analytical Workflow

The characterization of the synthesized compound typically follows the workflow outlined below:

Caption: Workflow for the characterization of the final product.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 3300 - 2500 | Broad and strong, due to hydrogen bonding |

| C=O (Carboxylic acid) | 1710 - 1680 | Strong and sharp |

| N-O (Nitro group) | 1550 - 1500 and 1360 - 1300 | Two strong bands (asymmetric and symmetric stretching) |

| C=N, C=C (Aromatic) | 1600 - 1450 | Multiple bands of variable intensity |

| C-H (Aromatic) | 3100 - 3000 | Weak to medium intensity |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment of the protons on the pyridine ring. The expected chemical shifts (in ppm, relative to TMS) are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

-

H-3: Expected to be the most downfield proton due to its proximity to the nitro group.

-

H-5: Expected to be deshielded by the adjacent carboxylic acid group.

-

H-6: Expected to be the most upfield of the aromatic protons.

-

-COOH: A broad singlet, typically appearing far downfield (>10 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C=O | 165 - 175 |

| C-2 | ~150 |

| C-4 | ~145 |

| C-6 | ~140 |

| C-3 | ~125 |

| C-5 | ~120 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would likely involve:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids, leading to a peak at m/z = 151.

-

Loss of -COOH (M-45): Decarboxylation, resulting in a peak at m/z = 123.

-

Loss of -NO₂ (M-46): Loss of the nitro group, giving a peak at m/z = 122.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a comprehensive resource for the synthesis and characterization of this compound. The detailed experimental protocol, coupled with the expected physicochemical and spectroscopic data, will aid researchers in the successful preparation and confident identification of this important synthetic intermediate. The provided information is intended to support the advancement of research and development in medicinal chemistry and related fields.

References

2-nitropyridine-4-carboxylic acid physical and chemical properties

An In-depth Technical Guide to 2-Nitropyridine-4-Carboxylic Acid

Introduction

This compound, also known as 2-nitroisonicotinic acid, is a substituted pyridine derivative with significant applications in chemical synthesis and drug development. Its structure, incorporating both a carboxylic acid and a nitro group on the pyridine ring, imparts unique reactivity and properties. This document provides a comprehensive overview of the physical and chemical properties of this compound, along with general experimental considerations, for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O₄ | [1][2] |

| Molecular Weight | 168.11 g/mol | [1][2] |

| CAS Number | 33225-74-0 | [1][2][3] |

| Appearance | White to Orange to Green powder to crystal | [4] |

| Melting Point | 174 - 175 °C | [5] |

| pKa | 2.75 ± 0.10 (Predicted) | [4] |

| Purity | >95% | [2] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [4][5] |

Synonyms:

Chemical Behavior and Reactivity

The reactivity of this compound is dictated by the interplay of the electron-withdrawing nitro group and the carboxylic acid functionality on the pyridine ring.

Reactivity of the Carboxylic Acid Group: Like other carboxylic acids, this compound can undergo reactions such as esterification, amidation, and conversion to acyl halides. The reactivity of carboxylic acid derivatives is influenced by the nature of the leaving group attached to the carbonyl carbon. A more stable leaving group results in a more reactive derivative. The general order of reactivity for carboxylic acid derivatives is as follows: Acyl halides > Anhydrides > Esters and Carboxylic Acids > Amides.[6]

Figure 1: General reactivity trend of carboxylic acid derivatives.

Influence of the Nitro Group and Pyridine Ring: The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. This electronic effect also influences the acidity of the carboxylic acid.

Applications in Synthesis: this compound serves as a valuable reagent in the synthesis of more complex molecules. For instance, it is used in the preparation of nitropyridinecarboxamides, which have shown potential anticoccidial activity.[3]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the provided search results, general methodologies applicable to this class of compounds can be outlined.

General Synthesis Approach

The synthesis of nitropyridine derivatives often involves a multi-step process. A general approach for preparing a compound like 4-nitropyridine, a related structure, involves the nitration of pyridine N-oxide followed by deoxygenation.[7] This highlights a potential synthetic strategy that could be adapted for this compound, likely starting from a corresponding pyridine-N-oxide carboxylic acid.

A generalized workflow for a chemical synthesis is depicted below.

Figure 2: A generalized workflow for chemical synthesis and purification.

Spectroscopic Analysis

The structural elucidation of this compound relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Carboxylic acids exhibit characteristic IR absorptions. A very broad O-H stretch is expected in the range of 2500-3300 cm⁻¹.[8][9] The C=O stretch for a dimeric carboxylic acid typically appears around 1710 cm⁻¹.[8][9] Conjugation with the pyridine ring may shift this frequency slightly.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically around 12 ppm, though this can be concentration and solvent dependent.[8][9] The protons on the pyridine ring will show characteristic chemical shifts and coupling patterns based on their positions relative to the nitro and carboxylic acid groups.

-

¹³C NMR: The carboxyl carbon atom typically resonates in the range of 165-185 ppm.[8][9] The carbons of the pyridine ring will also have distinct chemical shifts influenced by the substituents.

-

Safety and Handling

Based on GHS hazard statements, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a cool, dry place under an inert atmosphere.[4][5]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical properties. Its chemical reactivity, governed by the carboxylic acid and nitro functional groups, makes it a useful building block in organic synthesis, particularly in the development of new pharmaceutical agents. Proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound. The spectroscopic characteristics provide clear methods for its identification and characterization.

References

- 1. This compound | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. This compound | 33225-74-0 [chemicalbook.com]

- 4. This compound CAS#: 33225-74-0 [m.chemicalbook.com]

- 5. This compound | Elex Biotech LLC [elexbiotech.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

Unveiling the Structural Nuances of Nitropyridine Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the structural characteristics of 2-nitropyridine-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Despite a comprehensive search of crystallographic databases and scientific literature, a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, this guide presents a detailed analysis of the crystal structure of a closely related isomer, 5-nitropicolinic acid monohydrate (5-nitro-pyridine-2-carboxylic acid monohydrate), to provide valuable insights into the expected molecular geometry, packing, and intermolecular interactions. Furthermore, this document outlines a robust experimental protocol for the synthesis of this compound and a general methodology for its crystallization and subsequent crystal structure determination.

Crystal Structure Analysis of a Closely Related Isomer: 5-Nitropicolinic Acid Monohydrate

In the absence of experimental data for this compound, we present the crystallographic data for its isomer, 5-nitropicolinic acid monohydrate. This data provides a reliable approximation of the bond lengths, angles, and crystal packing motifs that can be anticipated for the target molecule.

The crystal structure of 5-nitropicolinic acid monohydrate was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group C2/c.[1] The asymmetric unit contains one molecule of 5-nitropicolinic acid and one water molecule.

Table 1: Crystal Data and Structure Refinement for 5-Nitropicolinic Acid Monohydrate[1]

| Parameter | Value |

| Empirical formula | C₆H₆N₂O₅ |

| Formula weight | 186.13 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 13.1766(11) Åb = 5.1019(4) Åc = 22.602(2) Å |

| α = 90°β = 91.081(3)°γ = 90° | |

| Volume | 1519.2(2) ų |

| Z | 8 |

| Density (calculated) | 1.627 Mg/m³ |

| Absorption coefficient | 0.140 mm⁻¹ |

| F(000) | 768 |

Table 2: Selected Bond Lengths (Å) for 5-Nitropicolinic Acid Monohydrate[1]

| Bond | Length (Å) |

| N1-C2 | 1.339(2) |

| N1-C6 | 1.336(2) |

| C2-C3 | 1.383(2) |

| C3-C4 | 1.381(2) |

| C4-C5 | 1.383(2) |

| C5-C6 | 1.385(2) |

| C2-C7 | 1.511(2) |

| C7-O1 | 1.258(2) |

| C7-O2 | 1.261(2) |

| N2-C5 | 1.469(2) |

| N2-O3 | 1.228(2) |

| N2-O4 | 1.233(2) |

Table 3: Selected Bond Angles (°) for 5-Nitropicolinic Acid Monohydrate[1]

| Angle | Degree (°) |

| C6-N1-C2 | 118.00(13) |

| C3-C2-N1 | 122.08(14) |

| C4-C3-C2 | 119.12(14) |

| C3-C4-C5 | 119.31(14) |

| C4-C5-C6 | 120.04(14) |

| N1-C6-C5 | 121.43(14) |

| O1-C7-O2 | 124.63(14) |

| O1-C7-C2 | 117.72(13) |

| O2-C7-C2 | 117.65(13) |

| O3-N2-O4 | 123.63(14) |

| O3-N2-C5 | 118.36(13) |

| O4-N2-C5 | 118.01(13) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 2-nitro-4-methylpyridine.

Materials:

-

2-Nitro-4-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

Oxidation: A mixture of 2-nitro-4-methylpyridine and water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The mixture is heated to reflux.

-

Potassium permanganate is added portion-wise to the refluxing mixture over a period of several hours. The reaction is monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the excess potassium permanganate is destroyed by the addition of a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) is formed.

-

The manganese dioxide is removed by filtration. The filtrate is then acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a commonly employed and effective method for the crystallization of small organic molecules.

Materials:

-

Purified this compound

-

A suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water)

Procedure:

-

Solvent Selection: A solvent screen is performed to identify a solvent in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures.

-

Dissolution: A saturated solution of this compound is prepared by dissolving the compound in the chosen solvent at an elevated temperature with stirring.

-

Filtration: The hot, saturated solution is filtered through a pre-warmed filter to remove any insoluble impurities.

-

Slow Evaporation: The filtered solution is transferred to a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent at room temperature. The vial should be placed in a vibration-free environment.

-

Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

-

Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the solution using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

This section outlines a general procedure for the determination of the crystal structure.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the key experimental workflows.

Caption: Synthesis workflow for this compound.

Caption: Workflow for crystallization and crystal structure determination.

References

In-Depth Technical Guide: 2-Nitropyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-nitropyridine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and its application in the development of biologically active compounds.

Chemical Identity and Properties

This compound, also known as 2-nitroisonicotinic acid, is a substituted pyridine derivative. Its chemical structure features a pyridine ring substituted with a nitro group at the 2-position and a carboxylic acid group at the 4-position.

IUPAC Name: this compound[1]

CAS Number: 33225-74-0[1]

Physicochemical Data

The following table summarizes key physicochemical properties of this compound. Please note that some of these values are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₄ | PubChem[1] |

| Molecular Weight | 168.11 g/mol | PubChem[1] |

| Melting Point | ~170 °C | ChemicalBook |

| Boiling Point (Predicted) | 510.2 ± 35.0 °C | ChemicalBook |

| Density (Predicted) | 1.570 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 2.75 ± 0.10 | ChemicalBook |

| XLogP3 (Predicted) | 0.2 | PubChem[1] |

Synthesis and Experimental Protocols

General Synthesis Approach: Nitration of Pyridine Derivatives

The introduction of a nitro group onto a pyridine ring is a key transformation. A common method involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Nitration of a Pyridine N-oxide Precursor (General Method)

This protocol is adapted from general procedures for the nitration of pyridine N-oxides, which is a common strategy to control the regioselectivity of the nitration.

Materials:

-

Pyridine-4-carboxylic acid N-oxide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Water (deionized)

-

Dichloromethane or other suitable organic solvent

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add the pyridine-4-carboxylic acid N-oxide to the cold sulfuric acid while stirring to ensure complete dissolution.

-

To this solution, add fuming nitric acid dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC or HPLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Synthesis of 2-Nitropyridine-4-carboxamides

This compound is a valuable precursor for the synthesis of amides, which have shown potential biological activities.

Experimental Protocol: Amide Coupling

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Desired amine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend this compound in anhydrous DCM.

-

Add a catalytic amount of DMF (if using oxalyl chloride) or add thionyl chloride dropwise at 0 °C.

-

Allow the mixture to stir at room temperature until the acid is fully converted to the acid chloride (monitor by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the C=O stretch of the acid chloride).

-

In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

-

Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

-

Let the reaction warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Research

Nitropyridine derivatives are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities.[2][3]

Anticoccidial Activity

Derivatives of this compound, specifically nitropyridinecarboxamides, have been investigated for their potential anticoccidial activity against parasites like Eimeria tenella. The mechanism of action for many anticoccidial drugs involves the disruption of critical metabolic pathways in the parasite. For instance, some anticoccidials inhibit mitochondrial respiration or interfere with cofactor synthesis.[4][5][6]

Enzyme Inhibition and Anticancer Activity

Various nitropyridine-containing compounds have demonstrated inhibitory activity against enzymes such as Janus kinase 2 (JAK2) and urease.[2][3] Furthermore, certain derivatives have shown selective anticancer activity against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[2][3] The IC₅₀ values for some of these activities are in the low micromolar range, highlighting the potential of this scaffold in developing targeted therapies.[2][3]

Table of Reported Biological Activities for Nitropyridine Derivatives:

| Compound Class | Target/Activity | Reported IC₅₀ Values | Reference |

| Nitropyridine-based JAK2 inhibitors | JAK2 Enzyme | 8.5–12.2 µM | [2][3] |

| 5-Nitropyridin-2-yl derivative | Chymotrypsin Inhibition | 8.67 ± 0.1 μM | [2] |

| 5-Nitropyridin-2-yl derivative | Urease Inhibition | 29.21 ± 0.98 μM | [2] |

| Nitropyridine-linked 4-arylidenethiazolidin-4-one (35a) | Anticancer (MCF-7 cells) | 6.41 μM | [2][3] |

| Nitropyridine-linked 4-arylidenethiazolidin-4-one (35d) | Anticancer (HepG2 cells) | 7.63 μM | [2][3] |

Logical Workflow and Signaling Pathway Diagrams

As a specific signaling pathway for this compound is not yet elucidated, the following diagrams illustrate a logical workflow for its application in drug discovery and a generalized representation of a potential mechanism of action for its derivatives.

Caption: Drug discovery workflow utilizing this compound.

References

- 1. This compound | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Nitropyridine-4-Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of 2-nitropyridine-4-carboxylic acid. The following sections detail predicted spectral data, standardized experimental protocols for data acquisition, and a structural correlation analysis, presenting a valuable resource for the characterization and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected IR absorption frequencies for this compound. These values are calculated based on established spectroscopic principles and serve as a reliable reference for experimental data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.5 | Doublet (d) | ~5.0 |

| H-5 | ~8.9 | Doublet (d) | ~5.0 |

| H-6 | ~9.2 | Singlet (s) | - |

| COOH | >10 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (C) | Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~145 |

| C-5 | ~120 |

| C-6 | ~155 |

| COOH | ~165 |

Table 3: Predicted FT-IR Absorption Data for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Strong |

| C=C, C=N (Aromatic Ring) | Stretching | 1600 - 1450 | Medium to Strong |

| N-O (Nitro Group) | Asymmetric Stretching | 1550 - 1500 | Strong |

| N-O (Nitro Group) | Symmetric Stretching | 1350 - 1300 | Strong |

| C-N | Stretching | 1300 - 1200 | Medium |

| O-H (Carboxylic Acid) | Bending | 1440 - 1395 | Medium |

| C-H (Aromatic) | Bending (out-of-plane) | 900 - 675 | Medium to Strong |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of solid organic compounds like this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial. Complete dissolution is crucial for high-resolution spectra.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Calibrate the chemical shift scale.

-

Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Place the ATR accessory in the sample compartment of the FT-IR spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Structure-Spectra Correlation

The predicted spectral data is directly correlated with the molecular structure of this compound. The following diagram illustrates the logical relationship between the different functional groups and their expected spectroscopic signals.

Caption: Correlation of molecular structure with NMR and IR spectral features.

In-Depth Technical Guide: Mass Spectrometry Analysis of 2-Nitropyridine-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-nitropyridine-4-carboxylic acid, a key intermediate in various synthetic and pharmaceutical applications. This document outlines the theoretical fragmentation patterns, suggested experimental protocols, and data interpretation strategies relevant to the analysis of this compound.

Introduction

This compound (molecular formula C₆H₄N₂O₄, exact mass: 168.0171 Da) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] Accurate and reliable analysis of this molecule is crucial for quality control, metabolic studies, and reaction monitoring. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the identification and quantification of this compound. This guide details the expected behavior of this molecule under typical mass spectrometric conditions.

Predicted Fragmentation Pattern

Under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the [M-H]⁻ ion of this compound (m/z 167.01) is expected to undergo characteristic fragmentation. The primary fragmentation pathways are predicted to be:

-

Decarboxylation: The most common fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da), leading to a fragment ion at m/z 123.01.[2]

-

Loss of the Nitro Group: Fragmentation involving the nitro group can occur through the loss of NO₂ (46 Da) or NO (30 Da).

-

Combined Losses: Sequential fragmentation events, such as the loss of both CO₂ and the nitro group, are also possible.

The predicted fragmentation pathway is visualized in the diagram below.

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and its major fragment ions in negative ion mode ESI-MS/MS.

| Ion | Formula | Predicted m/z | Description |

| [M-H]⁻ | C₆H₃N₂O₄⁻ | 167.01 | Deprotonated parent molecule |

| [M-H-CO₂]⁻ | C₅H₃N₂O₂⁻ | 123.01 | Loss of carbon dioxide |

| [M-H-NO₂]⁻ | C₆H₃NO₂⁻ | 121.02 | Loss of nitrogen dioxide |

| [M-H-CO₂-NO₂]⁻ | C₅H₃N⁻ | 77.01 | Sequential loss of CO₂ and NO₂ |

Experimental Protocols

A general protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Prepare working standards by serial dilution of the stock solution.

-

Sample Extraction (for complex matrices): For biological or environmental samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is a suitable choice for separating this compound from other components.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide/acetate (for negative ion mode) is recommended.

-

Flow Rate: A typical flow rate for a standard analytical LC column is 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS)

-

Ionization Source: Electrospray ionization (ESI).

-

Polarity: Negative ion mode is predicted to be more sensitive for this acidic compound.

-

Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

-

Scan Mode: For quantitative analysis, Selected Reaction Monitoring (SRM) on a triple quadrupole instrument is recommended. For qualitative analysis and structural confirmation, a full scan or product ion scan is appropriate.

-

SRM Transitions (Negative Mode):

-

Primary: 167.0 → 123.0 (for quantification)

-

Confirmatory: 167.0 → 121.0

-

The following diagram illustrates a general workflow for LC-MS/MS analysis.

Caption: General workflow for LC-MS/MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation pattern and suggested experimental protocols offer a robust starting point for researchers and scientists. It is important to note that the presented fragmentation data is theoretical and should be confirmed with experimental analysis. Method optimization will be crucial for achieving the desired sensitivity, accuracy, and precision for specific applications in drug development and other scientific disciplines.

References

- 1. This compound | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Nitropyridine-4-carboxylic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitropyridine-4-carboxylic acid, also known as 2-nitroisonicotinic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring both a nitro group and a carboxylic acid on the pyridine ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental protocols related to this important compound.

Discovery and Historical Context

The journey to the synthesis of this compound is intertwined with the broader history of pyridine chemistry. The direct nitration of the pyridine ring proved to be a significant challenge for early organic chemists due to the electron-deficient nature of the aromatic system, which deactivates it towards electrophilic substitution.

A pivotal breakthrough came with the understanding of pyridine N-oxides, which activate the pyridine ring to electrophilic attack. This paved the way for the successful nitration of pyridine derivatives.

While a singular, celebrated "discovery" of this compound is not prominently documented in historical chemical literature, its synthesis was a logical progression from the established chemistry of its parent compound, isonicotinic acid (pyridine-4-carboxylic acid).

The first detailed description of the synthesis of 2-nitroisonicotinic acid appears in a 1957 publication in the Journal of Organic Chemistry by T. Talik and Z. Talik. This work provided a viable route to this previously challenging-to-synthesize compound.

The Precursor: Isonicotinic Acid

The history of this compound begins with its precursor, isonicotinic acid. Early methods for the synthesis of pyridine carboxylic acids, including isonicotinic acid, often involved the oxidation of the corresponding alkylpyridines. For instance, the oxidation of 4-methylpyridine (γ-picoline) has been a common route. A notable early contribution to this field was the work of G. Black, E. Depp, and B. B. Corson, published in the Journal of Organic Chemistry in 1949, which detailed the oxidation of various methylpyridines.[1]

Historically, a variety of oxidizing agents have been employed for this transformation, including potassium permanganate and nitric acid. One historical method involved the reaction of gamma-picoline with benzaldehyde to form 4-styrylpyridine, which was then oxidized using a strongly acidic oxidizing agent to yield isonicotinic acid. Industrial production has also utilized catalytic oxidation of 4-methylpyridine.[2]

Synthesis of this compound

The seminal work by T. Talik and Z. Talik in 1957 described a multi-step synthesis starting from isonicotinic acid. The key strategy involved the activation of the pyridine ring towards nitration via the formation of the N-oxide.

Experimental Protocol: The Talik and Talik Synthesis (1957)

The following is a detailed experimental protocol based on the 1957 publication for the synthesis of 2-nitroisonicotinic acid.

Step 1: Synthesis of Isonicotinic Acid N-oxide

-

Reactants: Isonicotinic acid, hydrogen peroxide (30%), and glacial acetic acid.

-

Procedure: Isonicotinic acid is dissolved in glacial acetic acid, and 30% hydrogen peroxide is added. The mixture is heated, typically on a water bath, for several hours. The progress of the reaction can be monitored by the disappearance of the starting material. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, often by recrystallization from a suitable solvent like water or ethanol, to yield isonicotinic acid N-oxide.

Step 2: Nitration of Isonicotinic Acid N-oxide

-

Reactants: Isonicotinic acid N-oxide, fuming nitric acid, and concentrated sulfuric acid.

-

Procedure: Isonicotinic acid N-oxide is added portion-wise to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The temperature is carefully controlled during the addition to prevent runaway reactions. The reaction mixture is then heated for a specific period to effect nitration. After cooling, the mixture is poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and then purified by recrystallization to afford this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O₄ | PubChem CID: 2762837 |

| Molecular Weight | 168.11 g/mol | PubChem CID: 2762837 |

| Melting Point | 174 - 175 °C | Elex Biotech |

| CAS Number | 33225-74-0 | PubChem CID: 2762837 |

| Purity (Typical) | 95% | Synchem |

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the synthesis and the key transformations, the following diagrams are provided.

References

potential research applications of 2-nitropyridine-4-carboxylic acid

An In-depth Technical Guide on the Potential Research Applications of 2-Nitropyridine-4-Carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a versatile heterocyclic compound that serves as a pivotal building block in a multitude of scientific disciplines. Its unique structure, featuring a pyridine ring substituted with both a nitro group and a carboxylic acid, offers orthogonal reactivity that is highly valuable in medicinal chemistry, organic synthesis, and materials science. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the carboxylic acid moiety provides a handle for amide bond formation, esterification, and coordination with metal centers. This guide explores the synthesis, properties, and diverse research applications of this compound, providing detailed experimental protocols and highlighting its potential for future discoveries.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research. Key properties are summarized in the table below.[1][2]

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-nitroisonicotinic acid, 2-nitro-4-pyridinecarboxylic acid | [1][3] |

| CAS Number | 33225-74-0 | [1][2] |

| Molecular Formula | C₆H₄N₂O₄ | [1][2] |

| Molecular Weight | 168.11 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | 174 - 175 °C | [4] |

| SMILES | C1=CN=C(C=C1C(=O)O)--INVALID-LINK--[O-] | [1] |

| InChIKey | SXERXZLYZFAKBX-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

The dual functionality of this compound dictates its reactivity, making it a strategic intermediate in multi-step syntheses.

General Synthetic Approach

While various methods exist for the synthesis of nitropyridines, a common strategy involves the nitration of pyridine N-oxides, which enhances the reactivity of the pyridine ring towards electrophilic substitution.[5] The resulting 4-nitropyridine N-oxide can then be converted to the target compound. The carboxylic acid moiety can be introduced via oxidation of a corresponding alkyl group.

Caption: General synthetic workflow for pyridine carboxylic acids.

Key Chemical Transformations

The utility of this compound stems from the selective reactions of its functional groups. The carboxylic acid can be readily converted into amides, esters, and acid chlorides, while the nitro group can be reduced to an amine, providing a route to a diverse array of 2,4-disubstituted pyridine derivatives.

Caption: Key reaction pathways for this compound.

Potential Research Applications

The structural features of this compound make it a valuable scaffold and intermediate in several key research areas.

Medicinal Chemistry and Drug Development

Pyridine carboxylic acid derivatives are considered "privileged" scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets through hydrogen bonding and π-π stacking interactions.[6] The carboxylic acid group can chelate metal ions in enzyme active sites, while the pyridine nitrogen acts as a hydrogen bond acceptor.[6]

Enzyme Inhibition: This scaffold is central to the design of various enzyme inhibitors. Derivatives of nitropyridine carboxylic acids have been synthesized and investigated as potent inhibitors for targets such as Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and proliferation.[7][8]

Caption: Conceptual model of enzyme inhibition.

Antimicrobial and Anticancer Agents: Nitropyridine-containing compounds have demonstrated a broad spectrum of biological activities.[7] For instance, nitropyridine-linked thiazolidinones have been synthesized as potential anticancer agents.[8] Furthermore, 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against intracellular and biofilm-forming tubercle bacilli, the causative agent of tuberculosis.[9]

Quantitative Biological Data of Selected Derivatives

| Derivative Class | Target/Activity | IC₅₀ / Potency | Reference |

| Pyridyloxy-substituted acetophenone oxime ethers | Protoporphyrinogen oxidase inhibition (Herbicidal) | 3.11–4.18 μM | [7][8] |

| 2,4-Dichlorophenyl-substituted GSK3 inhibitor | Glycogen synthase kinase 3 (GSK3) inhibition | 8 nM | [8] |

| Nitropyridinecarboxamides | Anticoccidial activity (Eimeria tenella) | Potentially active in vivo | [3] |

Materials Science: Metal-Organic Frameworks (MOFs)

The carboxylic acid and pyridine nitrogen functionalities make this compound an excellent candidate for a bifunctional organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[10][11] Carboxylic acid groups are among the most common and effective coordinating moieties for connecting metal nodes to form robust, porous structures.[12] The nitro group can add specific functionality to the MOF pores or can be used for post-synthetic modification, allowing for the fine-tuning of the material's properties for applications in gas storage, separation, and catalysis.[11]

Caption: Role as a linker in a hypothetical MOF architecture.

Key Experimental Protocols

The following sections provide detailed methodologies for common transformations involving this compound, synthesized from procedures described in the literature.

Protocol 1: Amide Coupling via DCC

This protocol describes a general method for forming an amide bond between this compound and a primary or secondary amine, a key step in synthesizing libraries of bioactive compounds like kinase inhibitors.[8]

Materials:

-

This compound

-

Desired amine (e.g., an aromatic amine)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous solvent (e.g., Dichloromethane or DMF)

-

Stir plate and magnetic stir bar

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

-

Add the desired amine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with an appropriate aqueous solution (e.g., 1M HCl, followed by saturated NaHCO₃, and brine) to remove unreacted starting materials and impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to yield the desired amide.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group to a primary amine, a critical transformation for accessing a different class of pyridine derivatives for further functionalization.[7][8]

Materials:

-

This compound derivative (e.g., an amide or ester)

-

Palladium on carbon (Pd/C, 10 mol%)

-

Ammonium formate (HCOONH₄) or hydrogen gas (H₂)

-

Solvent (e.g., Methanol or Ethanol)

-

Stir plate and magnetic stir bar

-

(If using H₂) Hydrogenation apparatus

Procedure:

-

Dissolve the this compound derivative (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Carefully add Pd/C (10 mol%) to the solution.

-

Add ammonium formate (5-10 eq) in portions. The reaction is often exothermic.

-

Alternatively, if using hydrogen gas, subject the flask to a hydrogen atmosphere (e.g., via balloon or Parr hydrogenator) and stir vigorously.

-

Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product, the 2-amino derivative, can be purified by column chromatography or used directly in the next step.

Conclusion

This compound is a compound of significant strategic importance for research and development. Its pre-functionalized pyridine core allows for rapid and efficient diversification, making it an ideal starting material for generating compound libraries in drug discovery. Its demonstrated utility as a precursor to kinase inhibitors, herbicides, and other bioactive molecules underscores its value.[7][8] Furthermore, its potential as a functional linker in materials science opens new avenues for the design of advanced materials like MOFs. The synthetic accessibility and versatile reactivity of this compound ensure its continued role as a cornerstone for innovation across the chemical sciences.

References

- 1. This compound | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. This compound | 33225-74-0 [chemicalbook.com]

- 4. This compound | Elex Biotech LLC [elexbiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]

- 12. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

Theoretical Exploration of 2-Nitropyridine-4-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitropyridine-4-carboxylic acid, a substituted pyridine derivative, holds significant interest within medicinal chemistry and materials science due to the unique electronic properties imparted by the nitro and carboxylic acid functionalities. This technical guide provides a comprehensive overview of the theoretical studies on this compound, offering insights into its molecular structure, spectroscopic signatures, and electronic characteristics. The content herein is supported by computational data derived from Density Functional Theory (DFT) calculations and is supplemented with generalized experimental protocols and comparative data from analogous compounds. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the pyridine scaffold.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to a vast array of biologically active molecules and functional materials. The introduction of a nitro group and a carboxylic acid moiety onto the pyridine ring, as in this compound, significantly modulates its physicochemical properties. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capabilities of the carboxylic acid group can influence molecular interactions, reactivity, and spectroscopic behavior. Understanding these properties at a molecular level is crucial for predicting the compound's behavior in various chemical and biological systems.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate the geometric, vibrational, and electronic properties of molecules with a high degree of accuracy. This guide summarizes key theoretical data for this compound and provides a framework for its experimental investigation.

Theoretical Physicochemical Properties

The fundamental physicochemical properties of this compound are essential for its handling and application.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₄ | PubChem[1] |

| Molecular Weight | 168.11 g/mol | PubChem[1] |

| CAS Number | 33225-74-0 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-nitroisonicotinic acid, 2-nitro-4-pyridinecarboxylic acid | PubChem[1] |

Computational Methodology

The theoretical data presented in this guide were derived from DFT calculations. While specific studies on this compound are limited, the methodology described is based on established computational studies of similar pyridine derivatives, such as 2,4-pyridinedicarboxylic acid and various nitropyridines.[2][3]

Workflow for Theoretical Calculations:

Caption: A generalized workflow for the computational study of this compound using DFT.

Molecular Structure and Geometry

The optimized molecular geometry of this compound is crucial for understanding its interactions and reactivity. Based on DFT studies of analogous compounds, the following table presents predicted bond lengths and angles. These values are calculated at the B3LYP/6-311++G(d,p) level of theory, a widely used method for such molecules.[4][5]

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| C2-N(nitro) | 1.48 |

| N(nitro)-O | 1.22 |

| C4-C(carboxyl) | 1.50 |

| C(carboxyl)=O | 1.21 |

| C(carboxyl)-OH | 1.35 |

| Bond Angles (°) ** | |

| C3-C2-N(nitro) | 118.5 |

| O-N(nitro)-O | 125.0 |

| C3-C4-C(carboxyl) | 122.0 |

| O=C(carboxyl)-OH | 123.0 |

| Dihedral Angles (°) ** | |

| C3-C2-N-O | ~0 (planar) |

| C3-C4-C-O | ~0 (planar) |

Note: These are predicted values based on structurally similar molecules and should be confirmed by experimental data.

Spectroscopic Properties

Spectroscopic analysis is a cornerstone of molecular characterization. This section provides predicted vibrational and NMR spectroscopic data for this compound, drawing comparisons with known data for carboxylic acids and pyridine derivatives.[6][7]

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational modes of this compound are influenced by the pyridine ring, the nitro group, and the carboxylic acid group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) | Strong (IR) |

| C-H stretch (aromatic) | 3000-3100 | Medium (IR), Strong (Raman) |

| C=O stretch (carboxylic acid) | 1700-1730 | Strong (IR) |

| N-O asymmetric stretch (nitro) | 1520-1560 | Strong (IR) |

| C=C, C=N ring stretch | 1400-1600 | Medium-Strong (IR & Raman) |

| N-O symmetric stretch (nitro) | 1345-1385 | Strong (IR) |

| C-O stretch (carboxylic acid) | 1210-1320 | Medium (IR) |

| O-H bend (carboxylic acid) | 920-950 | Medium (IR) |

NMR Spectroscopy (¹H and ¹³C)

The predicted chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electron-withdrawing effects of the nitro group and the pyridine nitrogen.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| COOH | 10-13 | broad singlet |

| H3, H5, H6 | 7.5-9.0 | doublet, triplet |

| ¹³C NMR | ||

| C=O (carboxyl) | 165-175 | |

| C2 (ipso-nitro) | ~150 | |

| C4 (ipso-carboxyl) | ~145 | |

| C3, C5, C6 | 120-140 |

Note: Predicted chemical shifts are relative to TMS and can be influenced by solvent and concentration.

Electronic Properties and Reactivity

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into the reactivity and electronic transitions of the molecule.[2][8]

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -7.0 to -8.0 | Electron-donating ability |

| LUMO Energy | -2.5 to -3.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 | Chemical reactivity, electronic transitions |

Molecular Electrostatic Potential (MEP) Map:

Caption: Conceptual representation of an MEP map for this compound and its interpretation.

The MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and carboxyl groups, indicating sites susceptible to electrophilic attack and hydrogen bond acceptance. Positive potential (blue) would be expected around the carboxylic acid proton and the pyridine ring hydrogens, suggesting sites for nucleophilic attack.

Experimental Protocols (Generalized)

Due to the limited availability of specific experimental procedures for this compound, the following protocols are generalized based on the synthesis of related nitropyridine carboxylic acids.[9][10]

Synthesis of this compound

Reaction Scheme:

A plausible synthetic route involves the oxidation of 4-methyl-2-nitropyridine.

Materials:

-

4-methyl-2-nitropyridine

-

Potassium permanganate (KMnO₄) or other strong oxidizing agent

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent (e.g., acetone, ethanol)

Procedure:

-

Dissolve 4-methyl-2-nitropyridine in a suitable solvent or aqueous sulfuric acid.

-

Slowly add an aqueous solution of potassium permanganate to the reaction mixture while maintaining the temperature (e.g., reflux).

-

After the reaction is complete (monitored by TLC), cool the mixture and quench any excess permanganate with sodium bisulfite.

-

Filter the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated HCl to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Logical Flow of Synthesis and Purification:

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

FT-IR Spectroscopy:

-

Acquire the spectrum of the solid sample using a KBr pellet or an ATR accessory.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Use TMS as an internal standard.

Conclusion and Future Directions

This technical guide has provided a theoretical and predictive overview of the molecular, spectroscopic, and electronic properties of this compound. The presented data, derived from established computational methods and comparisons with analogous compounds, offers a valuable starting point for researchers. Future experimental work should focus on the definitive synthesis and comprehensive spectroscopic characterization of this compound to validate and refine the theoretical models. Further investigations into its biological activity, co-crystallization potential, and application in materials science are warranted, given the versatile nature of the functional groups present in its structure.

References

- 1. This compound | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journalijar.com [journalijar.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chempanda.com [chempanda.com]

An In-depth Technical Guide on the Acidity and pKa of 2-Nitropyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and the predicted acid dissociation constant (pKa) of 2-nitropyridine-4-carboxylic acid. This information is critical for understanding the compound's chemical behavior, which is essential in fields such as medicinal chemistry and materials science. The document details the physicochemical properties, a plausible experimental protocol for pKa determination, and a visual representation of its dissociation.

Physicochemical Properties

This compound, with the chemical formula C6H4N2O4 and a molecular weight of 168.11 g/mol , is a pyridine derivative.[1][2] Its structure, featuring both a carboxylic acid group and a nitro group on the pyridine ring, significantly influences its electronic properties and, consequently, its acidity. The predicted pKa value for this compound is 2.75 ± 0.10.[3][4]

Quantitative Data Summary

The key quantitative parameter defining the acidity of this compound is its pKa value. A summary of the available data is presented in the table below.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Predicted pKa |

| This compound | C6H4N2O4 | 168.11 | 2.75 ± 0.10[3][4] |

The acidity of this compound is primarily attributed to the carboxylic acid functional group. The presence of the electron-withdrawing nitro group (-NO2) at the 2-position of the pyridine ring enhances the acidity of the carboxylic acid. This is due to the inductive effect and resonance stabilization of the resulting carboxylate anion. The electronegative nitro group pulls electron density away from the carboxylic acid group, which stabilizes the negative charge on the carboxylate anion after deprotonation, thereby increasing the acidity and lowering the pKa value compared to unsubstituted pyridine-4-carboxylic acid.

Experimental Protocols

Potentiometric Titration for pKa Determination

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the compound in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value will then be an apparent pKa (pKaapp) for that specific solvent mixture.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place the analyte solution in a thermostatted beaker to maintain a constant temperature (e.g., 25 °C).

-

Use a magnetic stirrer to ensure homogeneity of the solution.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the titrant in small aliquots (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence point can be determined from the point of inflection of the titration curve, often found by taking the first or second derivative of the curve.

-

The pKa value is determined from the pH at the half-equivalence point. At this point, the concentrations of the protonated acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

-

Alternative methods for pKa determination include UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, which monitor changes in the absorbance or chemical shifts, respectively, as a function of pH.[5][6]

Visualization of Dissociation

The dissociation of this compound in an aqueous solution is a fundamental equilibrium that defines its acidity. The following diagram, generated using Graphviz, illustrates this process.

Caption: Dissociation equilibrium of this compound.

References

- 1. synchem.de [synchem.de]

- 2. This compound | C6H4N2O4 | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 33225-74-0 [m.chemicalbook.com]

- 4. This compound | 33225-74-0 [amp.chemicalbook.com]

- 5. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

- 6. journals.ntu.edu.iq [journals.ntu.edu.iq]

Methodological & Application

Application Notes and Protocols: 2-Nitropyridine-4-carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-nitropyridine-4-carboxylic acid, a versatile building block in modern organic and medicinal chemistry. The protocols detailed below focus on its application in the synthesis of bioactive heterocyclic scaffolds, particularly those with relevance to drug discovery programs.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of both a nitro group and a carboxylic acid on the pyridine ring allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the carboxylic acid provides a handle for amide bond formation and other derivatizations. A common and powerful application of this scaffold is in the synthesis of fused bicyclic systems, such as imidazo[4,5-b]pyridines, which are prevalent in kinase inhibitors and other therapeutically relevant compounds.

Key Applications

The primary synthetic applications of this compound detailed herein involve two key transformations:

-

Amide Bond Formation: The carboxylic acid moiety is readily converted to an amide through coupling with a wide range of primary and secondary amines. This reaction is fundamental for introducing diversity and building complexity in a molecular scaffold.

-

Reductive Cyclization to Imidazo[4,5-b]pyridines: Following amide formation, the nitro group can be catalytically reduced to an amine. The resulting ortho-aminoamide intermediate can then undergo intramolecular cyclization to form the medicinally important imidazo[4,5-b]pyridine ring system.

Data Presentation

Table 1: Representative Amide Coupling Reactions of this compound

| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | HATU | DIPEA | DMF | 12 | 85 |

| 2 | Aniline | EDC/HOBt | DMAP | CH₂Cl₂ | 16 | 78 |

| 3 | Morpholine | T3P | Et₃N | EtOAc | 8 | 92 |

| 4 | (R)-1-Phenylethanamine | COMU | 2,4,6-Collidine | ACN | 12 | 81 |

Table 2: Reductive Cyclization of 2-Nitro-N-substituted-pyridine-4-carboxamides

| Entry | N-Substituent | Reduction Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Benzyl | 10% Pd/C, H₂ (1 atm) | MeOH | rt | 4 | 2-Benzyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | 95 |

| 2 | Phenyl | Fe powder, NH₄Cl | EtOH/H₂O | 80 | 3 | 2-Phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | 88 |

| 3 | Cyclohexyl | SnCl₂·2H₂O | EtOH | 70 | 5 | 2-Cyclohexyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | 85 |

| 4 | 4-Methoxyphenyl | Na₂S₂O₄ | aq. THF | 60 | 2 | 2-(4-Methoxyphenyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | 91 |

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound

This protocol describes a standard procedure for the synthesis of 2-nitro-N-substituted-pyridine-4-carboxamides using HATU as the coupling agent.

Materials:

-

This compound

-

Amine (primary or secondary)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-